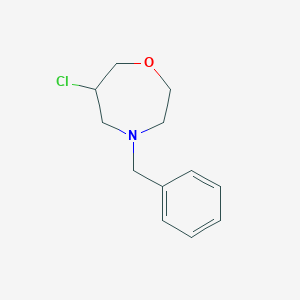
4-Benzyl-6-chloro-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-6-chloro-1,4-oxazepane is a heterocyclic compound that belongs to the oxazepane family. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth position and a chlorine atom at the sixth position. The unique structure of this compound makes it an interesting subject for research in various fields, including synthetic organic chemistry, material science, and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-chloro-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-benzyl-1,4-oxazepane with a chlorinating agent to introduce the chlorine atom at the sixth position. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-6-chloro-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield dechlorinated or reduced benzyl derivatives. Substitution reactions can produce a variety of functionalized oxazepane derivatives .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-6-chloro-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl-6-chloro-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-1,4-oxazepane: Lacks the chlorine atom at the sixth position.
4-Benzyl-6-methylene-1,4-oxazepane: Contains a methylene group instead of a chlorine atom at the sixth position.
4-Benzyl-1,4-oxazepan-6-OL: Contains a hydroxyl group at the sixth position instead of chlorine.
Uniqueness
4-Benzyl-6-chloro-1,4-oxazepane is unique due to the presence of the chlorine atom at the sixth position, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of a wide range of derivatives. Additionally, the presence of the chlorine atom can enhance the compound’s antimicrobial properties, making it a valuable candidate for drug development .
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
4-benzyl-6-chloro-1,4-oxazepane |
InChI |
InChI=1S/C12H16ClNO/c13-12-9-14(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI-Schlüssel |
WTWVWMHBGKOOLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(CN1CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















